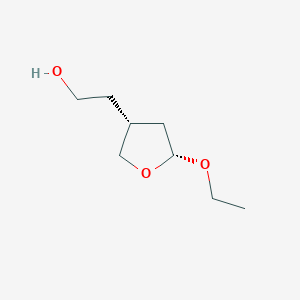![molecular formula C10H9NO3S B15207402 2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetic acid](/img/structure/B15207402.png)
2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetic acid is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring The presence of a methylthio group at the second position of the benzoxazole ring and an acetic acid moiety at the seventh position makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetic acid typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative. For example, o-aminophenol can react with methylthioacetic acid under acidic conditions to form the benzoxazole ring.
Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the benzoxazole derivative with a methylthiolating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Acetic Acid Substitution: The final step involves the introduction of the acetic acid moiety at the seventh position of the benzoxazole ring. This can be achieved by reacting the intermediate compound with bromoacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoxazole ring can be reduced to a benzoxazoline ring using reducing agents like lithium aluminum hydride.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Ammonia, primary amines, alcohols, and basic conditions (e.g., sodium hydroxide).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzoxazoline derivatives.
Substitution: Amides or esters of this compound.
Applications De Recherche Scientifique
2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential anticancer, antimicrobial, and anti-inflammatory activities. Benzoxazole derivatives are known to interact with various biological targets, making them promising candidates for drug development.
Materials Science: Benzoxazole derivatives are used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to their unique electronic properties.
Biological Research: The compound is used as a probe to study enzyme activities and protein interactions in biological systems.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by:
Inhibiting Enzymes: The compound can inhibit specific enzymes involved in disease pathways, such as kinases or proteases, by binding to their active sites.
Interacting with Receptors: It can bind to cellular receptors, modulating their activity and influencing cellular signaling pathways.
Inducing Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylthio)benzo[d]oxazole: Lacks the acetic acid moiety but has similar biological activities.
2-(2-(Methylthio)benzo[d]oxazol-5-yl)acetic acid: Similar structure but with the acetic acid moiety at a different position.
2-(2-(Methylthio)benzo[d]thiazol-7-yl)acetic acid: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetic acid is unique due to the specific positioning of the methylthio and acetic acid groups on the benzoxazole ring
Propriétés
Formule moléculaire |
C10H9NO3S |
|---|---|
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
2-(2-methylsulfanyl-1,3-benzoxazol-7-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3S/c1-15-10-11-7-4-2-3-6(5-8(12)13)9(7)14-10/h2-4H,5H2,1H3,(H,12,13) |
Clé InChI |
WZWCYOKVETZLPU-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=CC=CC(=C2O1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


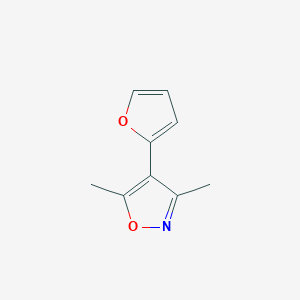
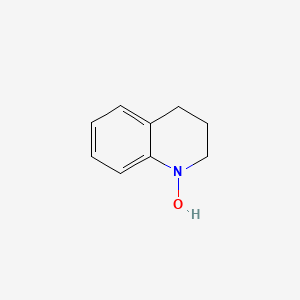
![4-(Fluoromethyl)-2-iodobenzo[d]oxazole](/img/structure/B15207326.png)


![Benzo[d]oxazole-2,4-dicarbonitrile](/img/structure/B15207341.png)
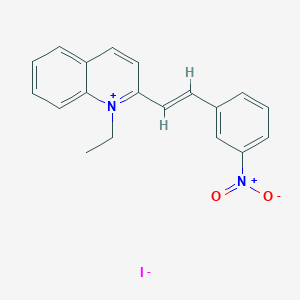
![1(3H)-Isobenzofuranone, 3-[5-(1,1-dimethylethyl)-2-furanyl]-6-nitro-](/img/structure/B15207353.png)
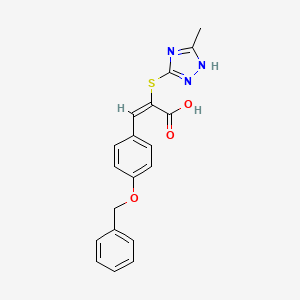
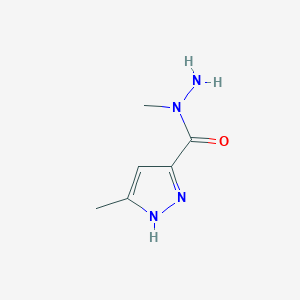


![4-Bromobenzo[d]oxazole-2-thiol](/img/structure/B15207394.png)
